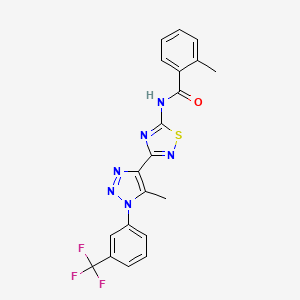
2-methyl-N-(3-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-methyl-N-(3-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)benzamide is a useful research compound. Its molecular formula is C20H15F3N6OS and its molecular weight is 444.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Design and Synthesis for Anticancer Activity
Research on structurally similar compounds, like N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, focuses on the design and synthesis of molecules with potential anticancer properties. These compounds have been evaluated against various cancer cell lines, demonstrating moderate to excellent anticancer activity, suggesting their potential utility in developing new anticancer therapies (Ravinaik et al., 2021).
Biological Activity and Molecular Docking Studies
Another area of research involves the microwave-assisted synthesis of Schiff’s bases containing thiadiazole scaffolds and benzamide groups. These compounds have shown promising anticancer activity against a panel of human cancer cell lines in vitro. Molecular docking studies predict their mechanism of action, offering insights into their potential as anticancer agents and their oral drug-like behavior (Tiwari et al., 2017).
Synthesis and Fluorescence Characteristics
Research on fluorescent N,O-chelated fluorine-boron benzamide complexes containing thiadiazoles highlights the synthesis and evaluation of photophysical properties of these compounds. Their potential applications in materials science, such as solid-state fluorescence and aggregation-induced emission effects, are explored, indicating their suitability for use in fluorescent materials and sensors (Zhang et al., 2017).
Antimicrobial and Supramolecular Applications
Compounds like N-(thiazol-2-yl)benzamide derivatives have been synthesized and investigated for their gelation behavior, with certain derivatives demonstrating good stability and low minimum gelator concentration. This research contributes to the understanding of the role of methyl functionality and S⋯O interaction in gelation, which is relevant for the development of new materials and supramolecular assemblies (Yadav & Ballabh, 2020).
Properties
IUPAC Name |
2-methyl-N-[3-[5-methyl-1-[3-(trifluoromethyl)phenyl]triazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N6OS/c1-11-6-3-4-9-15(11)18(30)25-19-24-17(27-31-19)16-12(2)29(28-26-16)14-8-5-7-13(10-14)20(21,22)23/h3-10H,1-2H3,(H,24,25,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKAZJDCPRSOIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=CC=CC(=C4)C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
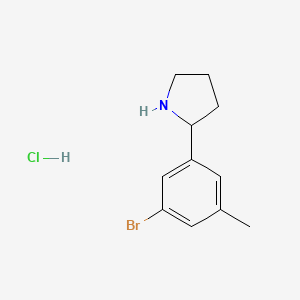
![{3-Ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B2416688.png)
![3-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1-methylpyrazin-2(1H)-one](/img/structure/B2416690.png)
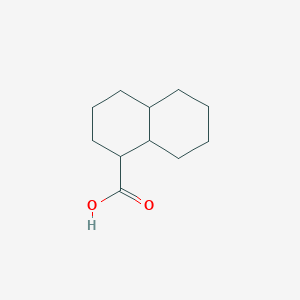
![N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B2416693.png)

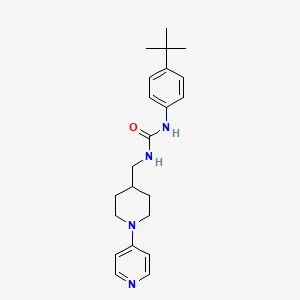
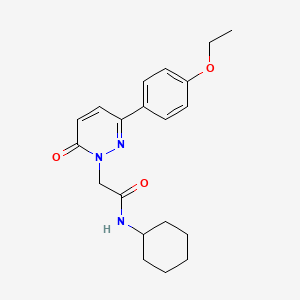

![6-Methyl-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2416700.png)
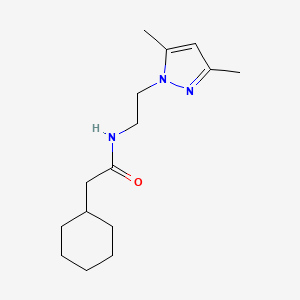

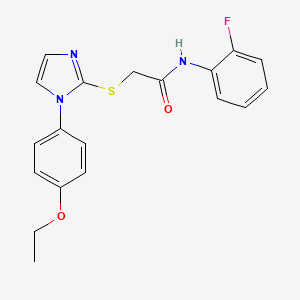
![6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid](/img/structure/B2416710.png)
